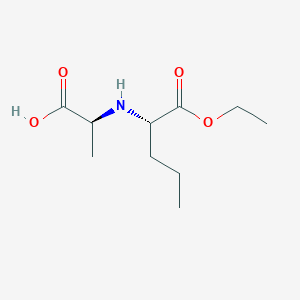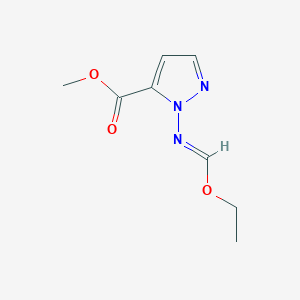
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid
概要
説明
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable propanoic acid derivative with an ethoxy group and an amino group. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of a compound like this could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule.Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the amino group might react with acids or bases, and the ethoxy group could potentially undergo reactions involving the breaking of the C-O bond .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its solubility, melting point, and pKa, could be determined using various analytical techniques .科学的研究の応用
Analytical Techniques
- Spectrophotometric Analysis : This compound, as part of perindopril, is analyzed using spectrophotometric methods, which are sensitive, accurate, and simpler compared to other official methods (El-Dien et al., 2012).
Chemical Synthesis
- Synthesis of Complex Compounds : It's used in the synthesis of complex compounds like GW710936X, a potent PPARγ agonist, involving key steps like copper(I) catalyzed N-arylation (Reynolds & Hermitage, 2001).
- Interactions with Ethoxymethylene-Containing Compounds : This compound, in forms like ethyl ester 2-((2-emino-4-phenyl-1Н-imidazole-1-yl)amino)-2-cyano-2-propanoic acid, shows interactions with ethoxymethylene-containing derivatives, leading to various linked products confirmed by NMR and mass spectroscopy (Dmitry et al., 2015).
Biomedical Research
- Neuroexcitant Analogue Synthesis : It's involved in synthesizing neuroexcitant analogues like 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analogue of AMPA, important in neuroscience research (Pajouhesh et al., 2000).
- Enantioselective Enzymatic Hydrolysis : Utilized in biocatalytic approaches for producing S-2-ethoxy-3-(4-hydroxyphenyl)propanoic acid from its racemic ethylester, a key building block in synthesizing PPARα and -γ agonists (Deussen et al., 2003).
Material Science
- Corrosion Inhibition : Novel amino acids based corrosion inhibitors like 2-(3-(1-carboxyethyl)-1H-imidazol-3-ium-1-yl)propanoate have been synthesized using this compound, showing high corrosion inhibition efficiency in mild steel (Srivastava et al., 2017).
Spectroscopy and Imaging
- Spectroscopic Studies : It's used in fluorescence derivatization of amino acids, producing derivatives with strong fluorescence, useful in biological assays (Frade et al., 2007).
- Brain Tumor Imaging : Enantiomers of this compound have been synthesized and evaluated for brain tumor imaging in rat models using positron emission tomography, showing promising PET properties (McConathy et al., 2010).
作用機序
Biochemical Pathways
Given its structure, it might be involved in pathways related to amino acid metabolism . .
Pharmacokinetics
Its bioavailability would depend on factors such as its absorption in the digestive tract, distribution in the body, metabolic stability, and rate of excretion
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO4/c1-4-6-8(10(14)15-5-2)11-7(3)9(12)13/h7-8,11H,4-6H2,1-3H3,(H,12,13)/t7-,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVAVXHAOCLQBF-YUMQZZPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)OCC)NC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)OCC)N[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434230 | |
| Record name | N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82834-12-6 | |
| Record name | N-[(1S)-1-Carboxyethyl]-L-norvaline 1-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82834-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(2S)-1-Ethoxy-1-oxopentan-2-yl]-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-2-[[(2S)-1-ethoxy-1-oxopentan-2-yl]amino]propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.119.005 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of (S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic acid in the synthesis of Perindopril erbumine?
A1: this compound serves as a crucial intermediate in the synthesis of Perindopril erbumine [, ]. This compound, also known as N-[(S)-1-carbethoxy-1-butyl]-(S)-alanine, reacts with (2S,3aS,7aS)-octahydroindole-2-carboxylic acid through a condensation reaction, followed by catalytic hydrogenation and salification, to yield the final pharmaceutical product, Perindopril erbumine. The stereochemistry of this intermediate is critical as it directly influences the stereochemistry of the final product, which is essential for its pharmaceutical activity.
Q2: The research mentions improvements in the synthesis process of Perindopril. How do these improvements relate to the use of this compound?
A2: The research highlights process optimizations that enhance the efficiency of Perindopril synthesis [, ]. While the papers don't explicitly detail modifications to the steps involving this compound, it's plausible that the overall process improvements indirectly benefit its utilization. For instance, a more efficient condensation reaction or optimized catalytic hydrogenation could lead to higher yields and purity of Perindopril erbumine while potentially reducing the amount of this compound required. This highlights the interconnected nature of synthetic steps and the impact of overall process improvements on intermediate usage.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![1-[(4-Carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride](/img/structure/B142696.png)

